molecular formula C40H77O10P B1679049 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol CAS No. 185435-28-3

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

Cat. No.: B1679049
CAS No.: 185435-28-3
M. Wt: 749.0 g/mol
InChI Key: PAZGBAOHGQRCBP-DDDNOICHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form peroxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds in the oleoyl chain to single bonds.

    Substitution: The ester groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.

Major Products

    Oxidation: Peroxides and hydroxylated derivatives.

    Reduction: Saturated fatty acid derivatives.

    Substitution: Various substituted glycerol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
  • 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol
  • L-Alpha-1-palmitoyl-2-oleoylglycerophosphoglycerol
  • Palmitoyloleoyl-phosphatidylglycerol

Uniqueness

1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) is unique due to its specific combination of palmitic and oleic acid chains, which confer distinct biophysical properties . This combination allows it to effectively reduce interfacial tension and prevent alveolar collapse, making it particularly valuable in medical applications .

Properties

Key on ui mechanism of action

Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress.

CAS No.

185435-28-3

Molecular Formula

C40H77O10P

Molecular Weight

749.0 g/mol

IUPAC Name

[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1

InChI Key

PAZGBAOHGQRCBP-DDDNOICHSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC

Appearance

Solid powder

Key on ui other cas no.

185435-28-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol))
1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol
1-palmitoyl-2-oleoylglycero-3-phosphoglycerol
1-POPG
POPG cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Reactant of Route 2
Reactant of Route 2
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Reactant of Route 3
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Reactant of Route 4
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Reactant of Route 5
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Reactant of Route 6
Reactant of Route 6
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.